molecular formula C15H16O3 B1582456 4,4'-Dimethoxybenzhydrol CAS No. 728-87-0

4,4'-Dimethoxybenzhydrol

Cat. No. B1582456
CAS RN: 728-87-0
M. Wt: 244.28 g/mol
InChI Key: ZODAOVNETBTTJX-UHFFFAOYSA-N
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Description

4,4’-Dimethoxybenzhydrol, also known as Bis(4-methoxyphenyl)carbinol, is an organic compound with the molecular formula (CH3OC6H4)2CHOH . It is used in the protection of glutamine and asparagine residues in peptide synthesis, and as a reagent for the N-protection of amides .


Synthesis Analysis

4,4’-Dimethoxybenzhydrol is known to cause N-alkylation of amides, lactams, carbamates, ureas, and anilines in acetic acid during H2SO4 catalysis .


Molecular Structure Analysis

The molecular weight of 4,4’-Dimethoxybenzhydrol is 244.29 . The compound has a linear formula of (CH3OC6H4)2CHOH .


Chemical Reactions Analysis

4,4’-Dimethoxybenzhydrol has been used to study the kinetics and mechanism of oxidation of substituted benzhydrols to corresponding benzophenones in the presence of Hg(OAc)2 by N-bromosuccinimide .


Physical And Chemical Properties Analysis

4,4’-Dimethoxybenzhydrol has a density of 1.1±0.1 g/cm3, a boiling point of 406.5±45.0 °C at 760 mmHg, and a flash point of 199.6±28.7 °C . It has 3 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Chemical Synthesis

4,4'-Dimethoxybenzhydrol has been used in various chemical syntheses. For instance, it was used for the N-alkylation of a series of amides, lactams, carbamates, ureas, and anilines in acetic acid under H2SO4 catalysis (Henneuse et al., 1996). Additionally, it served as a mimic of the reduced poly(aryl ether ether ketone) (PEEK) monomer unit for establishing experimental conditions to replace the hydroxyl group with an amine function (Henneuse-Boxus et al., 1997).

Catalysis and Oxidation

In the field of catalysis, 4,4'-Dimethoxybenzhydrol was oxidized efficiently to corresponding ketones, carboxylic acids, or aldehydes using H2O2 as oxidant catalyzed by AlCl3 (Lei & Wang, 2008).

Materials Science

In materials science, derivatives of 4,4'-Dimethoxybenzhydrol, like 1,4-Dimethoxybenzene, have been used as materials for catholytes in non-aqueous redox flow batteries, known for high open-circuit potentials and electrochemical reversibility (Zhang et al., 2017).

Peptide Synthesis

The compound has been employed in the synthesis of peptides. A notable application includes the preparation of Rink's polymer, an important component in solid-phase peptide synthesis (Váradi et al., 2009).

Electrochemical Applications

It has also found use in electrochemical applications. For example, a highly soluble derivative of dimethoxybenzene, closely related to 4,4'-Dimethoxybenzhydrol, was synthesized and tested as a redox shuttle for overcharge protection in lithium batteries (Feng et al., 2007).

Safety And Hazards

The compound should be handled with care to avoid contact with skin and eyes. It is recommended to use personal protective equipment as required and to avoid ingestion and inhalation .

Relevant Papers Several papers have been published on 4,4’-Dimethoxybenzhydrol. For instance, a study analyzed the kinetics and mechanism of oxidation of substituted benzhydrols to corresponding benzophenones in the presence of Hg(OAc)2 by N-bromosuccinimide . Another paper discussed the electronic effects and reactivity of benzhydrols in the formation of benzhydryl ethers .

properties

IUPAC Name

bis(4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H16O3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODAOVNETBTTJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70223123
Record name p,p'-Dimethoxybenzhydryl alcohol
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Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4,4'-Dimethoxybenzhydrol

CAS RN

728-87-0
Record name 4-Methoxy-α-(4-methoxyphenyl)benzenemethanol
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Record name p,p'-Dimethoxybenzhydryl alcohol
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Record name 4,4'-Dimethoxybenzhydrol
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Record name p,p'-Dimethoxybenzhydryl alcohol
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Record name p,p'-dimethoxybenzhydryl alcohol
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Record name P,P'-DIMETHOXYBENZHYDRYL ALCOHOL
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Synthesis routes and methods I

Procedure details

1.03 g of sodium borohydride was added to 4.84 g of 4,4'-dimethoxybenzophenone in 80 ml of ethanol, followed by stirring for 7 hours at room temperature. Next, after adding water and stirring for 30 minutes, the solution was concentrated to roughly 20 ml. Moreover, ethyl acetate and water were added and after extracting with ethyl acetate (50 ml×3), the product was washed with saturated brine and dried with anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain 4.84 g of the target compound. Yield: 99%
Quantity
1.03 g
Type
reactant
Reaction Step One
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4.84 g
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reactant
Reaction Step One
Quantity
80 mL
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solvent
Reaction Step One
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0 (± 1) mol
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Yield
99%

Synthesis routes and methods II

Procedure details

With the same method as for Compound 13, 4,4′-dimethoxybenzophenone (Aldrich) and sodium borohydride (Wako Pure Chemical Industries, ltd.) were used, to thereby obtain the title compound.
Name
Compound 13
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
161
Citations
C Henneuse, T Boxus, L Tesolin, G Pantano… - …, 1996 - thieme-connect.com
Similarly, alkylation by alcohols under acidic conditions usually gives products arising from N-substitution. 20 Hydrogen bonding between the protonated alcohol and the carbonyl …
Number of citations: 21 www.thieme-connect.com
C Henneuse, K Gillard, O Noiset… - Bulletin de la Société …, 1995 - infona.pl
Di[bis(4-methoxyphenyl)methyl]ether as dehydration product of 4,4'-dimethoxybenzhydrol under unusually mild conditions × Close The Infona portal uses cookies, ie strings of text …
Number of citations: 7 www.infona.pl
K Quesada, D Chabeda… - The Yale …, 2021 - elischolar.library.yale.edu
Benzhydryl ethers were synthesized through the use of microwave irradiation in a proto-ionic liquid solvent. The resulting products were separated from the reaction mixture by vacuum …
Number of citations: 2 elischolar.library.yale.edu
Z Lei, R Wang - Catalysis Communications, 2008 - Elsevier
Benzyl alcohol, 2-methyl benzyl alcohol, 3-methyl benzyl alcohol, benzhydrol, 4-methylbenzhydrol and 4,4′-dimethoxybenzhydrol were oxidized efficiently to the corresponding …
Number of citations: 28 www.sciencedirect.com
C Henneuse-Boxus, T Boxus, E Dulière, C Pringalle… - Polymer, 1998 - Elsevier
Using 4,4′-dimethoxybenzhydrol as soluble mimic of the reduced poly(aryl ether ether ketone) (PEEK) monomer unit, we established the best experimental conditions to replace the …
Number of citations: 41 www.sciencedirect.com
EM Arnett, GB Klingensmith - Journal of the American Chemical …, 1965 - ACS Publications
Variation of bromide ion concentration at constant ionic strength changes the cleavage rates for 4, 4'-dimethoxy-benzhydrol and 4-methoxy-4'-nitrobenzhydrol in a way that demands (by …
Number of citations: 5 pubs.acs.org
LJ Johnston, T Kanigan - Journal of the American Chemical …, 1990 - ACS Publications
Carbocation I may be readily generated by addition of moderate concentrations of trifluoroacetic acid (TFA) to 4, 4'-dimethoxybenzhydrol in 2, 2, 2-trifluoroethanol (TFE) and is stable for …
Number of citations: 17 pubs.acs.org
R Stewart, AL Gatzke, M Mocek, K Yates - 1959 - osti.gov
… The equilibrium isotope effects (KH/KD) were determined for benzhydrol and 4: 4' dimethoxybenzhydrol to be 1.32 and 1.18, respectively. A small stabilizing effect appeared to exist …
Number of citations: 17 www.osti.gov
WA Haney - 1987 - elibrary.ru
Laser flash photolysis and steady state irradiation of the quinone chloranil (Q) and Q charge-transfer (CT) complexes formed in the presence of the arenes (naphthalene, acenaphthene, …
Number of citations: 0 elibrary.ru
PE Gordon, AJ Fry, LD Hicks - Arkivoc, 2005 - arkat-usa.org
Hydrogen iodide, generated (and regenerated) in situ by the action of iodine upon hypophosphorous acid, was found to reduce a variety of aryl carbinols to the corresponding …
Number of citations: 14 www.arkat-usa.org

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